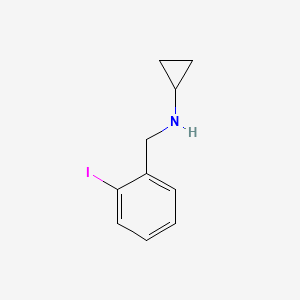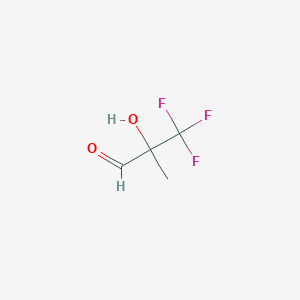
3,3,3-Trifluoro-2-hydroxy-2-methylpropanal
概要
説明
“3,3,3-Trifluoro-2-hydroxy-2-methylpropanal” is a chemical compound with the empirical formula C4H5F3O2 . It is also known as “3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid” and "®-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic Acid" .
Molecular Structure Analysis
The molecular structure of “3,3,3-Trifluoro-2-hydroxy-2-methylpropanal” can be represented by the SMILES stringOC(=O)C(O)(C(F)(F)F)C(F)(F)F . The InChI key for this compound is CMQUGOHGJUTDGZ-UHFFFAOYSA-N . Chemical Reactions Analysis
The amidase from Burkholderia phytofirmans ZJB-15079 (Bp-Ami) is capable of catalyzing the kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,3,3-Trifluoro-2-hydroxy-2-methylpropanal” include a molecular weight of 212.05 and a melting point of 108.0 to 112.0 °C . It is soluble in water .科学的研究の応用
Synthesis of ATP-Sensitive Potassium Channel Openers
3,3,3-Trifluoro-2-hydroxy-2-methylpropanal: is a crucial intermediate in the synthesis of ATP-sensitive potassium channel openers. These openers are significant in the treatment of various medical conditions, including urinary incontinence .
Production of Pyruvate Dehydrogenase Kinase Inhibitors
The compound is used to synthesize pyruvate dehydrogenase kinase inhibitors. These inhibitors play a role in the treatment of diabetes by regulating the activity of the pyruvate dehydrogenase complex .
Bradykinin Antagonist Synthesis
3,3,3-Trifluoro-2-hydroxy-2-methylpropanal: is also employed in the synthesis of bradykinin antagonists. These antagonists are used in anti-inflammatory medications and as painkillers .
Neutrophil Elastase and Proteinase Inhibitors
This compound is utilized in the synthesis of 2-aminobenzaldehyde oxime analogs, which act as dual inhibitors of neutrophil elastase and proteinase. These enzymes are targets for therapeutic intervention in various diseases, including chronic obstructive pulmonary disease (COPD) and cystic fibrosis .
Organic Synthesis Reagent
Due to its unique chemical properties, 3,3,3-Trifluoro-2-hydroxy-2-methylpropanal serves as a reagent in various organic synthesis processes. Its reactivity can be harnessed to create a wide array of organic compounds .
Research in Fluorinated Compounds
The trifluoromethyl group in the compound makes it an interesting subject for research in fluorinated organic compounds. These studies can lead to the development of new materials and pharmaceuticals .
Chiral Building Block for Pharmaceuticals
The chiral nature of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanal allows it to be used as a building block in the synthesis of chiral pharmaceuticals. Chirality is a key factor in the efficacy and safety of many drugs .
Corrosion Inhibitor Research
Research into the use of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanal as a corrosion inhibitor is another potential application. Its chemical structure could provide insights into new ways to protect metals from corrosion .
作用機序
Target of Action
The primary target of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanal is a thermostable and cobalt-dependent amidase from Burkholderia phytofirmans . This amidase is capable of kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid .
Mode of Action
The amidase interacts with 3,3,3-Trifluoro-2-hydroxy-2-methylpropanal by catalyzing the hydrolysis of C–N bonds of various amides to produce the corresponding carboxylic acids and ammonia . The enzyme activity is significantly increased by 37.7-fold in the presence of 1 mM Co2+ .
Biochemical Pathways
The action of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanal primarily affects the biochemical pathway involving the hydrolysis of C–N bonds of various amides . This results in the production of corresponding carboxylic acids and ammonia .
Pharmacokinetics
The amidase from burkholderia phytofirmans exhibits extreme thermostability with a half-life of 4793 h at 80 °C , suggesting that the compound may have a prolonged effect in the body.
Result of Action
The action of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanal results in the production of optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid . This compound is an important chiral building block for a series of pharmaceuticals .
Action Environment
The action of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanal is influenced by environmental factors such as temperature and the presence of cobalt ions . The amidase’s activity increases significantly in the presence of 1 mM Co2+ , and it exhibits extreme thermostability, even at high temperatures .
Safety and Hazards
将来の方向性
The high substrate tolerance, high specific activity, and extreme thermostability of the amidase (Bp-Ami) demonstrate its great potential for efficient biocatalytic synthesis of ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid . This could open up new avenues for the use of this compound in various applications.
特性
IUPAC Name |
3,3,3-trifluoro-2-hydroxy-2-methylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O2/c1-3(9,2-8)4(5,6)7/h2,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNASLNKABPJLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![dimethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate](/img/structure/B1455885.png)

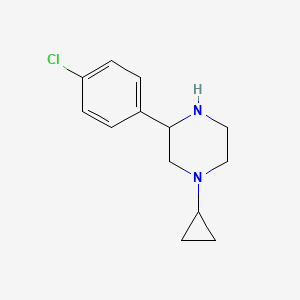
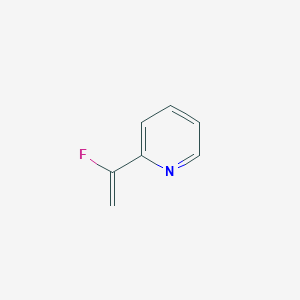
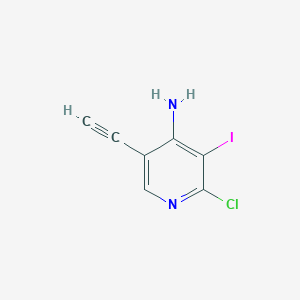


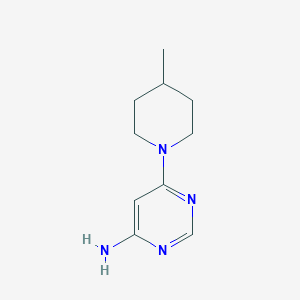
![N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine](/img/structure/B1455896.png)
